Tyr-Pro-Phe-Phe-NHCH3

Description

Properties

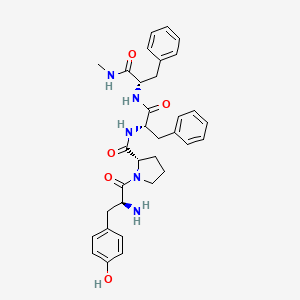

Molecular Formula |

C33H39N5O5 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

InChI Key |

WEITVBLLGNOHNQ-DZUOILHNSA-N |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phe-Phe-NHCH3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid, tyrosine, is attached to the resin.

Coupling: Each subsequent amino acid (proline, phenylalanine, phenylalanine) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The use of advanced technologies ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Phe-Phe-NHCH3 undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

Substitution: Substitution reactions can modify the side chains of the amino acids, such as nitration of the phenylalanine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Nitric acid (HNO3) for nitration reactions.

Major Products Formed

Oxidation: Dityrosine, oxidized phenylalanine derivatives.

Reduction: Reduced peptide bonds, modified amino acid side chains.

Substitution: Nitrated phenylalanine residues.

Scientific Research Applications

Tyr-Pro-Phe-Phe-NHCH3 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in pain modulation and interaction with opioid receptors.

Medicine: Explored as a potential therapeutic agent for pain management without the side effects associated with traditional opioids.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Mechanism of Action

Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, describes a structurally dissimilar compound (CAS 918538-05-3, C₆H₃Cl₂N₃), a chlorinated heterocyclic molecule. Below is a comparative analysis highlighting key differences:

Key Observations:

Structural Divergence: this compound is a peptide, whereas CAS 918538-05-3 is a small heterocyclic compound.

Biological Relevance : Peptides like this compound are often studied for CNS applications, but CAS 918538-05-3’s hazard warnings (e.g., H335: respiratory irritation) limit its therapeutic utility .

Limitations of Available Evidence

The provided materials lack data on this compound or its peptide analogs. For example:

- discusses metallurgical systems (Fe-Ag/Cu) under high pressure, which are unrelated to peptide chemistry .

Recommended Research Directions

To address this gap, future studies should:

Characterize this compound’s receptor binding using assays (e.g., μ-opioid receptor affinity).

Compare its stability and bioavailability to natural opioids (e.g., endomorphin-1, Tyr-Pro-Trp-Phe-NH₂).

Explore structural analogs with substitutions at the Pro or Phe positions to optimize activity.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Controls : Implement in-process checks (e.g., HPLC purity ≥95% at each coupling step) and use calibrated balances (±0.1 mg accuracy) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify critical quality attributes .

- Statistical Process Control (SPC) : Use control charts to monitor yield trends and assignable causes (e.g., Pareto analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.